molecular formula C11H7BrO4 B11844138 3-Bromo-2-oxo-2H-chromen-7-yl acetate

3-Bromo-2-oxo-2H-chromen-7-yl acetate

Cat. No.: B11844138
M. Wt: 283.07 g/mol
InChI Key: AEBQJZADMMMKFV-UHFFFAOYSA-N
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Description

3-Bromo-2-oxo-2H-chromen-7-yl acetate is a derivative of coumarin, a class of organic compounds known for their diverse biological activities Coumarins are benzopyrone derivatives, consisting of a benzene ring fused with a pyrone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2-oxo-2H-chromen-7-yl acetate typically involves the acylation of 7-hydroxy-2H-chromen-2-one with bromoacetyl bromide in the presence of a base such as triethylamine. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using techniques such as flash chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and employing scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2-oxo-2H-chromen-7-yl acetate can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

    Ester hydrolysis: The acetate group can be hydrolyzed to yield the corresponding carboxylic acid.

    Oxidation and reduction: The compound can participate in redox reactions, although specific conditions and reagents depend on the desired transformation.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or primary amines in polar aprotic solvents.

    Ester hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution reactions: Formation of substituted coumarin derivatives.

    Hydrolysis: Formation of 3-Bromo-2-oxo-2H-chromen-7-yl carboxylic acid.

    Oxidation and reduction: Various oxidized or reduced forms of the parent compound.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-Bromo-2-oxo-2H-chromen-7-yl acetate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or interacting with biological targets such as DNA or proteins. The bromine atom and acetate group can enhance the compound’s reactivity and binding affinity, facilitating its interaction with molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-2-oxo-2H-chromen-7-yl acetate is unique due to the presence of both the bromine atom and the acetate group, which confer distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various synthetic and research applications .

Properties

IUPAC Name

(3-bromo-2-oxochromen-7-yl) acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7BrO4/c1-6(13)15-8-3-2-7-4-9(12)11(14)16-10(7)5-8/h2-5H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEBQJZADMMMKFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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